1-Propen-1-amine, N,N,2-trimethyl-

Descripción general

Descripción

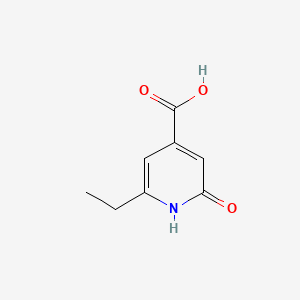

“1-Propen-1-amine, N,N,2-trimethyl-” is a chemical compound with the molecular formula C6H13N . It is also known by other names such as N,N,2-trimethylprop-1-en-1-amine .

Synthesis Analysis

The synthesis of “1-Propen-1-amine, N,N,2-trimethyl-” involves the use of dimethylamine and isobutyraldehyde . This method has been successfully used in the total synthesis of various compounds .Molecular Structure Analysis

The molecular structure of “1-Propen-1-amine, N,N,2-trimethyl-” is represented by the formula C6H13N . The exact mass of the molecule is 99.10480 g/mol .Chemical Reactions Analysis

“1-Propen-1-amine, N,N,2-trimethyl-” is an acid halogenation reagent that enables the conversion of carboxylic acids into the corresponding chlorides under strictly neutral conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propen-1-amine, N,N,2-trimethyl-” include a molecular weight of 99.17410 g/mol, a density of 0.773g/cm3, and a boiling point of 113ºC at 760 mmHg . The compound has a flash point of 13.2ºC .Aplicaciones Científicas De Investigación

Synthesis of Propargylamines

Propargylamines: are a class of compounds with significant pharmaceutical and biological properties. The compound can be utilized in the solvent-free synthesis of propargylamines via A3 and KA2 coupling reactions. This method is particularly relevant for producing compounds used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Neurodegenerative Disease Treatment

Derivatives of propargylamines, such as pargyline , rasagiline , and selegiline , have been used in the treatment of neurodegenerative diseases. These compounds act as monoamine oxidase inhibitors, with specific action against MAO-B, which is implicated in conditions like Alzheimer’s disease. The compound’s structure could be modified to enhance its neuroprotective and neurorestorative activities .

Antiapoptotic Functions

The antiapoptotic function of propargylamine derivatives makes them suitable for symptomatic and neuroprotective treatments. They can prevent apoptosis by reducing oxidative stress, thus stabilizing mitochondrial membranes. This application is crucial for developing therapies that aim to protect neuronal cells from programmed cell death .

Cancer Treatment

In cancer research, propargylamine derivatives have been identified to inhibit lysine-specific demethylase-1 (LSD-1). When used alongside chemotherapeutic agents, these compounds can enhance LSD-1 inhibition, resulting in induced senescence and growth inhibition of cancer cells. The compound’s ability to inhibit proline-5-carboxylate reductase-1 (PYCR1) also makes it a candidate for cancer treatment strategies .

Diabetes Management

Pargyline, a derivative of propargylamine, has been used for treating type 1 diabetes. As a monoamine oxidase inhibitor, it has implications for managing the cardiovascular complications associated with diabetes. The compound’s structure could be optimized to improve its efficacy in diabetes management .

Chemical Synthesis and Catalysis

The compound can be involved in various chemical synthesis processes, including the transformation of carboxylic acids to acyl chlorides under neutral conditions. This application is significant in the field of organic synthesis, where the compound can act as a catalyst or intermediate in the formation of more complex molecules .

Mecanismo De Acción

Mode of Action

It is known that the compound can act as an acid halogenation reagent, enabling the conversion of carboxylic acids into the corresponding chlorides under strictly neutral conditions .

Biochemical Pathways

It is suggested that the compound may be involved in the halogenation of carboxylic acids

Result of Action

As an acid halogenation reagent, it is known to convert carboxylic acids into the corresponding chlorides

Safety and Hazards

Propiedades

IUPAC Name |

N,N,2-trimethylprop-1-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2)5-7(3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSJXWLJYTXOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219118 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propen-1-amine, N,N,2-trimethyl- | |

CAS RN |

6906-32-7 | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propen-1-amine,N,2-trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC93894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propen-1-amine, N,N,2-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,4-Triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)

![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)